

Spectroscopic Profile of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-6-hydroxy-1-aminoindan

Cat. No.: B031977

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of pharmacologically active molecules is paramount. This guide provides a detailed, albeit currently theoretical, overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-(-)-6-hydroxy-1-aminoindan**. Due to the absence of publicly available, specific experimental data for this compound, this guide is constructed based on established principles of spectroscopic analysis for its constituent functional groups.

(R)-(-)-6-hydroxy-1-aminoindan, with the molecular formula $C_9H_{11}NO$ and a molecular weight of 149.19 g/mol, is a chiral molecule featuring an indan core structure substituted with an amino group at the 1-position and a hydroxyl group at the 6-position. Its stereochemistry and functional groups are key determinants of its biological activity and are expected to produce a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

While specific experimental data is not available, the following tables summarize the anticipated spectroscopic characteristics based on the analysis of its chemical structure.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.0-7.2	d	1H	Aromatic H (position 7)
~ 6.6-6.8	d	1H	Aromatic H (position 5)
~ 6.5-6.7	s	1H	Aromatic H (position 4)
~ 4.2-4.4	t	1H	H-1 (methine)
~ 2.8-3.0	m	1H	H-2 (methylene)
~ 2.4-2.6	m	1H	H-2 (methylene)
~ 1.8-2.2	m	2H	H-3 (methylene)
Variable	br s	2H	-NH ₂
Variable	br s	1H	-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 155	C-6 (aromatic, attached to -OH)
~ 145	C-7a (aromatic)
~ 135	C-3a (aromatic)
~ 125	C-7 (aromatic)
~ 115	C-5 (aromatic)
~ 110	C-4 (aromatic)
~ 60	C-1 (methine, attached to -NH ₂)
~ 35	C-3 (methylene)
~ 30	C-2 (methylene)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydroxyl), N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
1620-1580	Medium	Aromatic C=C stretch
1500-1400	Medium	Aromatic C=C stretch
1300-1200	Strong	C-O stretch (phenol)
1100-1000	Medium	C-N stretch (amine)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
149	[M] ⁺ (Molecular ion)
132	[M-NH ₃] ⁺
121	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺
106	Further fragmentation

Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **(R)-(-)-6-hydroxy-1-aminoindan** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet (by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk), as a mull (by grinding the sample with Nujol oil), or analyzed directly as a thin film on a salt plate if it is a liquid. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

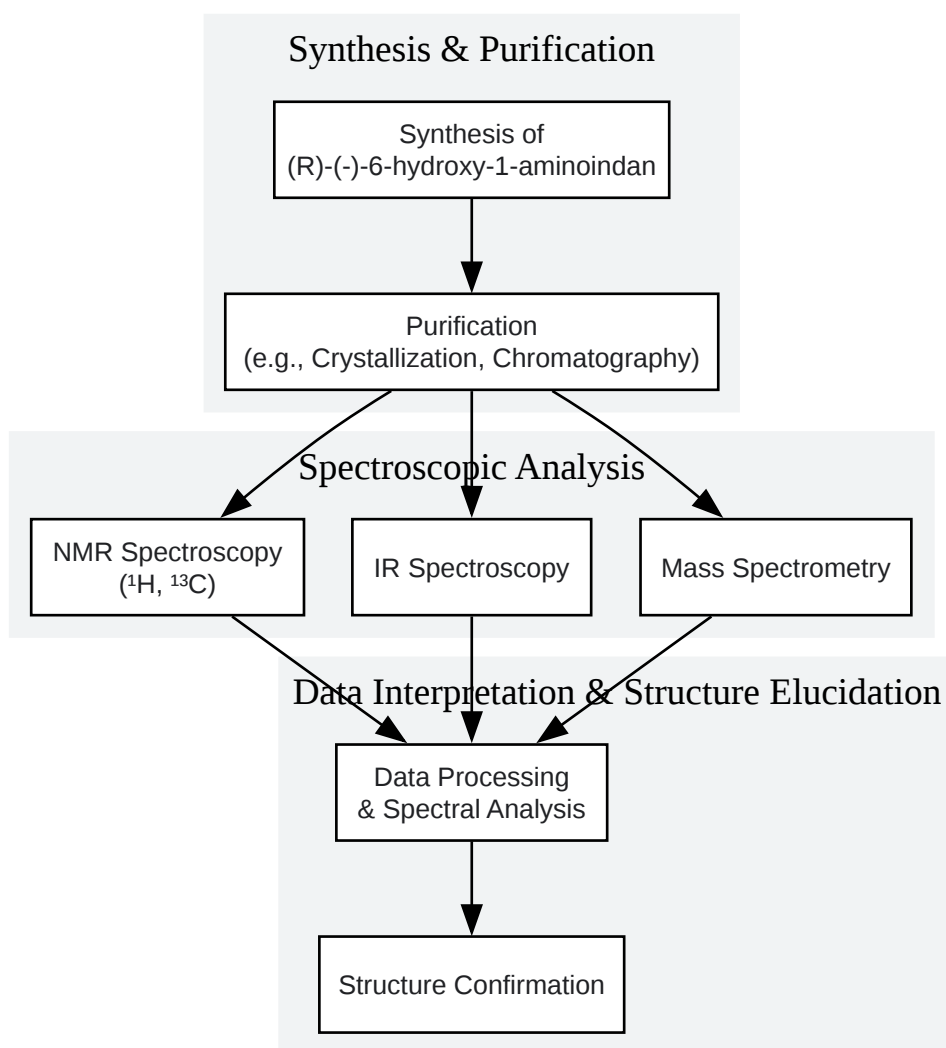
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(R)-(-)-6-hydroxy-1-aminoindan**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031977#spectroscopic-data-for-r-6-hydroxy-1-aminoindan-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com